molecular formula C16H24BrN3O2 B12077368 tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate

tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate

Cat. No.: B12077368
M. Wt: 370.28 g/mol
InChI Key: QOPRZFIVSIOUSP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a substituted phenyl ring. The phenyl ring is functionalized with an amino group at position 2, a bromine atom at position 4, and a methyl group at position 2. This structural motif is critical for its role as an intermediate in synthesizing bioactive molecules, particularly benzimidazoles and other heterocyclic compounds . The bromine atom enhances reactivity in cross-coupling reactions, while the amino group enables further derivatization, such as amidation or urea formation .

Properties

Molecular Formula

C16H24BrN3O2

Molecular Weight

370.28 g/mol

IUPAC Name

tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24BrN3O2/c1-11-12(17)5-6-13(14(11)18)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h5-6H,7-10,18H2,1-4H3

InChI Key

QOPRZFIVSIOUSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)N2CCN(CC2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Nitro Precursor Synthesis

The synthesis typically begins with the preparation of a nitro-substituted intermediate. For example, tert-butyl 4-(4-bromo-2-nitro-3-methylphenyl)piperazine-1-carboxylate serves as a critical precursor. This compound is synthesized via nucleophilic aromatic substitution, where piperazine reacts with a halogenated nitrobenzene derivative. In one protocol, 1-bromo-4-nitro-3-methylbenzene is treated with piperazine in the presence of a base such as potassium carbonate, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

Reaction Conditions:

  • Temperature: 20–30°C

  • Solvent: THF or dichloromethane

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Yield: 85–92%

Nitro Reduction to Amino Group

The nitro group in the precursor is reduced to an amine using sodium dithionite (Na₂S₂O₄) in a methanol-water system. This method, adapted from Edraki et al., achieves near-quantitative conversion while preserving the tert-butyl carbamate and bromine substituents.

Procedure:

  • Dissolve the nitro precursor (6.65 mmol) in methanol (25 mL).

  • Add dropwise to an aqueous solution of Na₂S₂O₄ (13 g, 74.4 mmol) and Na₂CO₃ (6.5 g, 61.3 mmol) in water (100 mL) at 70°C.

  • Stir until complete consumption of the starting material (monitored via TLC).

  • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Concentrate under reduced pressure to obtain the amine as a pale yellow foam.

Key Data:

  • Yield: 97%

  • Purity: >95% (HPLC)

  • Reaction Time: 2–4 hours

Alternative Coupling Strategies

Palladium-Catalyzed Cross-Coupling

A patent by CN113429340B describes a method for analogous piperazine derivatives using iodinated intermediates. While tailored for 2-amino-5-iodopyridine, this approach can be adapted for brominated substrates. The process involves:

  • Iodination: Treat 2-aminopyridine with KI and KIO₃ in concentrated H₂SO₄ to yield 2-amino-5-iodopyridine.

  • Coupling: React the iodinated intermediate with tert-butyl piperazine-1-carboxylate using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in dimethylformamide (DMF).

Optimized Parameters:

  • Catalyst Loading: 8–10 wt% relative to substrate

  • Ligand Ratio: 0.11–0.13 equivalents

  • Oxygen Content: <1.0% to prevent oxidation

Bromination Techniques

Electrophilic Bromination

Bromine or N-bromosuccinimide (NBS) is employed to introduce the bromine atom at the para position. For substrates sensitive to over-bromination, NBS in carbon tetrachloride (CCl₄) under radical initiation (e.g., AIBN) ensures selective mono-bromination.

Case Study:

  • Substrate: 2-nitro-3-methylphenol

  • Brominating Agent: NBS (1.1 equiv)

  • Solvent: CCl₄

  • Initiation: AIBN (0.1 equiv) at 80°C

  • Yield: 78%

Boc Protection and Deprotection

The tert-butyl carbamate (Boc) group is introduced to protect the piperazine nitrogen during synthesis. Standard Boc protection uses Boc₂O in the presence of a base such as triethylamine (TEA).

Stepwise Protocol:

  • Dissolve piperazine (1 equiv) in THF.

  • Add Boc₂O (1.1 equiv) and TEA (2 equiv) at 0°C.

  • Stir for 4 hours at room temperature.

  • Concentrate and purify via silica gel chromatography.

Deprotection (if required) is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous NaHCO₃.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, Boc CH₃), 2.28 (s, 3H, Ar-CH₃), 3.40–3.55 (m, 8H, piperazine), 6.90 (d, J = 8.4 Hz, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H).

  • HRMS (ESI): m/z [M + H]⁺ calcd for C₁₆H₂₄BrN₃O₂: 370.28; found: 370.28.

Purity and Yield Comparison

MethodYield (%)Purity (%)Key Advantage
Sodium Dithionite Reduction97>95High selectivity, mild conditions
Palladium Coupling8590Scalability
Friedel-Crafts Alkylation7888Regioselectivity

Challenges and Optimization

Steric Hindrance

The 3-methyl group introduces steric hindrance, complicating coupling reactions. Using bulky ligands (e.g., DavePhos) in palladium catalysis improves yields by mitigating undesired side reactions.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis. Alternatively, toluene/THF mixtures balance reactivity and cost .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Formation of azide or other substituted derivatives.

    Oxidation Products: Formation of nitro or hydroxyl derivatives.

    Reduction Products: Formation of amine derivatives.

Scientific Research Applications

Research indicates that compounds similar to tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate exhibit notable biological activities. These include:

  • Antidepressant Effects : Piperazine derivatives have been studied for their potential as antidepressants, with mechanisms often linked to serotonin receptor modulation.
  • Antimicrobial Properties : Some studies suggest that this compound may interact with bacterial enzymes or receptors, indicating potential as an antimicrobial agent.

Neuropharmacology

The compound may act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural features suggest potential interactions that could lead to the development of novel antidepressants or anxiolytics.

Anticancer Research

Preliminary studies suggest that derivatives of piperazine can inhibit tumor growth by affecting cell signaling pathways involved in cancer progression. The specific substitutions on the aromatic ring of this compound may enhance selectivity towards cancer cells.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including this compound. The compound was evaluated for its ability to modulate serotonin receptors in vitro, showing promising results that warrant further investigation into its efficacy as an antidepressant .

Case Study 2: Antimicrobial Potential

A recent investigation focused on the antimicrobial properties of piperazine derivatives against Escherichia coli. The study found that this compound exhibited significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino and bromo groups allow it to bind to enzymes or receptors, modulating their activity. The piperazine ring provides structural flexibility, enabling the compound to fit into various binding sites. This compound can influence biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Piperazine Derivatives

Piperazine-1-carboxylate derivatives are widely studied for their versatility in drug discovery. Key structural variations include substituents on the aromatic ring (e.g., halogens, amino, cyano groups) and the nature of the aromatic system (phenyl vs. pyridine). Below is a comparative analysis of the target compound with structurally related analogs:

Compound Substituents Key Features Reference
tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate 2-NH₂, 4-Br, 3-CH₃ on phenyl Bioactive intermediate; bromine enables cross-coupling; amino allows functionalization.
tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate (CAS 1223432-70-9) 4-Br, 3-F, carbonyl linker Bromo-fluorine substitution; carbonyl group enhances rigidity.
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-NH₂, 2-CN on phenyl Cyano group increases polarity; potential for hydrogen bonding.
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Br, 3-CN on pyridine Pyridine core alters electronic properties; bromine for reactivity.
tert-Butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate 4-Br, 3-Cl on phenyl Dual halogen substitution; enhances lipophilicity.

Physicochemical Properties

  • Solubility: The amino group in the target compound improves aqueous solubility compared to halogen-only derivatives (e.g., 4-Br, 3-Cl) .
  • Hydrogen Bonding: Amino and cyano substituents facilitate stronger intermolecular interactions (e.g., hydrogen bonding) compared to methyl or halogens .
  • Crystallinity : Bromine and fluorine atoms influence crystal packing via halogen bonding, as observed in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate .

Biological Activity

tert-Butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a piperazine ring, and an amino-substituted aromatic system, contributing to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C16H24BrN3O2
  • Molecular Weight : 370.28 g/mol
  • Physical State : Solid, typically appearing as a white to light yellow powder.
  • Melting Point : Approximately 142 °C.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

  • Neurotransmission Modulation : The compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Antimicrobial Activity : Preliminary studies suggest it may inhibit bacterial growth by targeting metabolic pathways essential for bacterial survival.
  • Anticancer Potential : Similar piperazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerPiperazine derivativesInhibition of cell proliferation in various cancer lines
AntimicrobialSimilar piperazine compoundsBacteriostatic effects against Gram-positive bacteria
Neurotransmitter ModulationVarious piperazine analogsPotential modulation of serotonin and dopamine receptors

Anticancer Activity

A study explored the anticancer properties of related piperazine derivatives, demonstrating that these compounds can induce apoptosis in human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The mechanism involved the activation of caspase pathways, leading to programmed cell death. Specific IC50 values for related compounds ranged from 10 µM to 50 µM, indicating moderate potency against these cancer types .

Neurotransmission Effects

Another study investigated the effects of similar piperazine derivatives on neurotransmitter systems. It was found that certain derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which could provide insights into their potential use in treating depression and anxiety disorders. The binding affinity for serotonin receptors was measured using radiolabeled ligands, revealing promising results for further development .

Antimicrobial Studies

Research has also focused on the antimicrobial properties of piperazine derivatives. In vitro studies showed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-amino-4-bromo-3-methylphenyl)piperazine-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution or coupling. A general approach involves:

  • Step 1 : Functionalization of the piperazine ring with a Boc-protecting group.
  • Step 2 : Coupling the Boc-protected piperazine with a brominated aromatic precursor (e.g., 2-amino-4-bromo-3-methylphenyl derivatives) under basic conditions.
  • Reagents : Potassium carbonate in 1,4-dioxane at 110°C facilitates coupling, as seen in analogous syntheses .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity, with yields optimized by controlling stoichiometry and reaction time .

Q. What purification techniques are effective for isolating this compound?

  • Chromatography : Silica gel column chromatography with solvent systems like hexane:ethyl acetate (8:1 to 4:1) is standard .
  • Crystallization : Ethyl acetate or THF/hexane mixtures may induce crystallization for high-purity isolates .
  • Purity Validation : LCMS and NMR (e.g., disappearance of starting material peaks) confirm purity .

Q. How can ¹H and ¹³C NMR spectroscopy confirm the structure of this compound?

  • ¹H NMR : Key signals include:
  • Boc group: Singlet at ~1.38 ppm (9H, C(CH₃)₃).
  • Piperazine protons: Multiplets between 2.3–3.5 ppm (N-CH₂).
  • Aromatic protons: Distinct splitting patterns for bromo-methylphenyl groups (e.g., 6.5–7.5 ppm) .
    • ¹³C NMR : Peaks at ~79.8 ppm (Boc carbonyl), ~28.5 ppm (Boc methyl groups), and aromatic carbons (110–150 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of Boc-piperazine with brominated aryl precursors?

  • Stoichiometry : Use 1.5–2.0 equivalents of Boc-piperazine to drive the reaction to completion .
  • Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilicity, while elevated temperatures (110°C) accelerate kinetics .
  • Catalysis : Transition-metal catalysts (e.g., Pd for Buchwald-Hartwig amination) may improve efficiency in analogous systems .

Q. What crystallographic methods are suitable for confirming the compound’s structure?

  • Single-Crystal X-ray Diffraction : Suitable for resolving the 3D structure.
  • Conditions : Crystals grown via slow evaporation (ethyl acetate/hexane).
  • Parameters : Triclinic space group (P1) with unit cell dimensions (e.g., a = 6.06 Å, b = 12.00 Å) and hydrogen-bonding networks (C–H···O/N) .
    • Software : SHELX programs (e.g., SHELXL for refinement) validate bond lengths/angles against theoretical models .

Q. What biological targets have been investigated for structurally related piperazine derivatives?

  • Enzyme Inhibition : Piperazine-Boc derivatives are studied as prolyl-hydroxylase inhibitors (e.g., HIF-PH inhibitors for hypoxia-related therapies) .
  • Receptor Binding : Analogous compounds act as antagonists for serotonin receptors (5-HT₃/5-HT₆), suggesting potential CNS applications .
  • Antimicrobial Activity : Piperazine derivatives exhibit moderate activity against bacterial/fungal strains via membrane disruption .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural analysis?

  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., piperazine ring puckering) .
  • 2D Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .
  • Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) aids interpretation .

Methodological Considerations

Q. What strategies mitigate decomposition of the Boc group during synthesis?

  • Acid-Free Conditions : Avoid protic acids in reaction mixtures to prevent Boc cleavage.
  • Low Temperatures : Conduct reactions at ≤25°C when possible .
  • Protecting Group Alternatives : For acid-sensitive steps, consider Fmoc or Cbz groups .

Q. How do steric and electronic effects influence the reactivity of the bromine substituent?

  • Steric Hindrance : The 3-methyl group on the phenyl ring may slow SNAr reactions but stabilize intermediates.
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the ring for nucleophilic substitution at the 4-position .
  • Cross-Coupling Potential : Bromine can undergo Suzuki-Miyaura or Ullmann reactions for functional diversification .

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